what are the crystallographic properties of berlinite
what are the crystallographic properties of berlinite
An In-depth Technical Guide to the Crystallographic Properties of Berlinite
This guide provides a comprehensive overview of the crystallographic properties of berlinite (AlPO₄), a rare phosphate mineral isostructural with quartz. The information is intended for researchers, scientists, and professionals in drug development and materials science who require detailed structural information.
Introduction
Berlinite, with the chemical formula AlPO₄, is a phosphate mineral that exhibits a crystal structure analogous to that of quartz (SiO₂)[1][2][3][4][5]. This structural similarity arises from the substitution of silicon atoms with alternating aluminum and phosphorus atoms[4][5]. This substitution leads to a doubling of the c unit-cell parameter compared to quartz[4][6]. Berlinite exists in low-temperature (α-berlinite) and high-temperature (β-berlinite) polymorphs, which are isostructural with α-quartz and β-quartz, respectively[1][2][3]. The mineral is typically colorless, greyish, or pale pink and is found in high-temperature hydrothermal or metasomatic deposits[1][6][7].
Crystallographic Data
The crystallographic properties of α-berlinite have been determined through various studies, primarily using X-ray diffraction techniques. The key crystallographic data are summarized in the tables below.
Unit Cell and Crystal System
Berlinite crystallizes in the trigonal crystal system, belonging to the trapezohedral class[1][6][7].
| Property | Value | Reference |
| Crystal System | Trigonal | [1][6][7] |
| Crystal Class (H-M) | 32 - Trapezohedral | [1][6][8] |
| Space Group | P3₁21 or P3₂21 | [1][4][6][8] |
Lattice Parameters
The lattice parameters for berlinite can vary slightly between different studies but are generally consistent.
| Parameter | Value (Å) | Reference |
| a | 4.941 - 4.9458 | [1][4][6][8] |
| c | 10.94 - 10.9526 | [1][4][6][8] |
| a:c ratio | 1 : 2.214 | [6] |
| Unit Cell Volume (V) | 231.30 - 232.0 ų | [4][6] |
| Formula Units (Z) | 3 | [4][6][8] |
Atomic Positions
The ordering of aluminum and phosphorus atoms is a key feature of the berlinite structure. The fractional coordinates of the atoms in the conventional unit cell are provided below.
| Atom | Wyckoff Symbol | x | y | z | Reference |
| Al | 3a | 0.465614 | 0 | 1/3 | [9] |
| P | 3b | 0.465707 | 0 | 5/6 | [9] |
| O | 6c | 0.259047 | 0.415054 | 0.11682 | [9] |
| O | 6c | 0.416318 | 0.293648 | 0.397295 | [9] |
Bond Distances and Angles
The structure consists of corner-sharing AlO₄ and PO₄ tetrahedra.
| Bond | Distance (Å) | Reference |
| Al-O | 1.73 - 1.74 | [9] |
| P-O | 1.52 - 1.53 | [9] |
| Angle | Value (°) | Reference |
| Al-O1-P | 142.62 | [4] |
| Al-O2-P | 142.26 | [4] |
Experimental Protocols
The determination of berlinite's crystallographic properties primarily relies on X-ray diffraction (XRD) and electron microprobe analysis.
Single-Crystal X-ray Diffraction
A common method for precise structure determination is single-crystal XRD.
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Sample Selection : A small, well-formed single crystal of berlinite (typically < 1 mm) is selected.
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Mounting : The crystal is mounted on a goniometer head.
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Data Collection : The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam (e.g., MoKα radiation) is directed at the crystal. The crystal is rotated, and the diffraction pattern is recorded on a detector.
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Data Processing : The collected diffraction data are processed to determine the unit cell parameters and space group.
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Structure Solution and Refinement : The atomic positions are determined and refined to achieve the best fit between the observed and calculated diffraction intensities[4]. Twinning, such as by the Dauphiné law which is also observed in quartz, may need to be considered during refinement[4].
Powder X-ray Diffraction
Powder XRD is used to identify berlinite and to determine its lattice parameters from a polycrystalline sample.
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Sample Preparation : A berlinite sample is ground to a fine powder to ensure random orientation of the crystallites.
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Data Collection : The powder is placed in a sample holder in a powder diffractometer. The sample is irradiated with a monochromatic X-ray beam over a range of 2θ angles.
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Data Analysis : The resulting diffraction pattern, a plot of intensity versus 2θ, is analyzed. The positions and intensities of the diffraction peaks are compared to standard diffraction patterns for berlinite (e.g., PDF 10-423) for phase identification[8][10]. The peak positions can be used to refine the lattice parameters.
Electron Microprobe Analysis
This technique is employed to determine the chemical composition of the mineral.
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Sample Preparation : A polished thin section or a grain mount of the mineral is prepared.
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Analysis : A focused beam of electrons is directed at the sample, causing the emission of characteristic X-rays from the constituent elements.
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Data Interpretation : The energy and intensity of these X-rays are measured to determine the elemental composition, confirming the AlPO₄ stoichiometry[4].
Visualizations
Crystal Structure of Berlinite
Caption: Schematic of AlO₄ and PO₄ tetrahedra corner-sharing in Berlinite.
Experimental Workflow for Crystallographic Analysis
Caption: Workflow for crystallographic and chemical analysis of Berlinite.
References
- 1. Berlinite - Wikipedia [en.wikipedia.org]
- 2. Berlinite (Berlinite) - Rock Identifier [rockidentifier.com]
- 3. assignmentpoint.com [assignmentpoint.com]
- 4. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 5. quora.com [quora.com]
- 6. mindat.org [mindat.org]
- 7. Berlinite - Celestial Earth Minerals [celestialearthminerals.com]
- 8. handbookofmineralogy.org [handbookofmineralogy.org]
- 9. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 10. Berlinite Mineral Data [webmineral.com]
